molecular formula C18H20N2O6 B2687655 diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1316761-36-0

diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2687655
CAS No.: 1316761-36-0
M. Wt: 360.366
InChI Key: LDJBPCLIDKSDMN-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound featuring a 3-methoxyphenyl ketone substituent at the N1 position and ester groups at the 3- and 5-positions of the pyrazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-7-6-8-13(9-12)24-3/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJBPCLIDKSDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=CC=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as diethyl malonate, under acidic or basic conditions.

    Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid groups at the 3 and 5 positions of the pyrazole ring with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of a hydroxyphenyl derivative.

    Reduction: The carbonyl group adjacent to the pyrazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: Hydroxyphenyl derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly for its anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and pain management.

    Industry: It is used in the synthesis of specialty chemicals and as a building block for the production of advanced materials.

Mechanism of Action

The mechanism of action of diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the inflammatory response. The compound may interact with molecular targets such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its structural features allow it to interact with various biological pathways, potentially modulating the activity of other enzymes and receptors involved in pain and inflammation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in the substituents on the phenyl ring or pyrazole core. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 4-Cl C₁₇H₁₇ClN₂O₅ 364.8 Chloro group enhances lipophilicity
Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 4-OCH₃ C₁₈H₂₀N₂O₆ 360.37 Methoxy group improves solubility
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-Cl + 4-NH₂ - - Amino group enables hydrogen bonding
Diethyl 4-(2-(3-chlorophenyl)buta-2,3-dien-1-yl)-1H-pyrazole-3,5-dicarboxylate 3-Cl + allene chain C₁₉H₁₉ClN₂O₄ 375.11 Extended conjugation alters reactivity

Key Observations :

  • Electronic Effects : The 3-methoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing chlorine in analogs .
  • Steric Considerations : Bulky substituents (e.g., allene chains in ) may hinder rotational freedom, affecting molecular conformation.

Physicochemical Properties

Property Target Compound (3-OCH₃) 4-Cl Analog 4-OCH₃ Analog Amino-Substituted
Melting Point Not reported Not reported Not reported Monoclinic structure
Solubility Moderate (polar groups) Low (Cl increases logP) High (OCH₃ enhances polarity) Moderate (NH₂ group)
Crystallinity Likely amorphous Not reported Not reported Crystalline (XRD data)

Notes:

  • The 3-methoxy group likely reduces crystallinity compared to the 4-substituted analogs due to asymmetric substitution.
  • Amino-substituted derivatives exhibit defined crystalline structures, as confirmed by XRD .

Biological Activity

Diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1316761-36-0) is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the available literature on its biological properties, including its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O6
  • Molecular Weight : 374.393 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with methoxy and ethyl groups, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures could suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction. The findings suggest that this compound may also possess similar anticancer activity due to its structural characteristics .

Table 1: Summary of Anticancer Activity Studies on Pyrazole Derivatives

CompoundCancer Cell LineMechanism of ActionReference
Compound AA549Cell cycle arrest
Compound BMDA-MB-231Apoptosis induction
This compoundTBDTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : Similar compounds have been observed to induce cell cycle arrest in cancer cells.
  • Autophagy Induction : The induction of autophagy has been linked to the inhibition of tumor growth in specific cell lines.

Toxicity and Safety Profile

Preliminary evaluations suggest that certain pyrazole derivatives exhibit low toxicity levels in mammalian cell lines. For example, a study indicated that some derivatives had CC50 values greater than 500 µM, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles:

  • Anticancer Potential : Research on pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antifungal Activity : Investigations into synthesized pyrazoles revealed effective antifungal properties against pathogenic fungi.

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